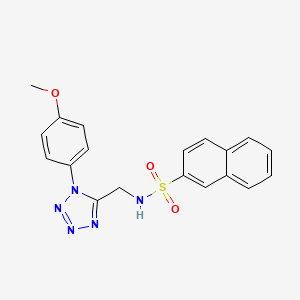![molecular formula C13H10Cl2F3N3S B2819783 4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-11-9](/img/structure/B2819783.png)
4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name can often provide information about its structure.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would include looking at what types of reactions the compound undergoes, and under what conditions.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Crystal Structure and Cytotoxic Activity
Research on novel 4-thiopyrimidine derivatives, including those with various substituents at the pyrimidine ring, has shown that these compounds can be synthesized and characterized using various spectroscopic methods. Crystal structures of these compounds have been studied, revealing different hydrogen-bond interactions and chain formations in their crystalline states. Some of these compounds exhibit cytotoxic activity against various cancer cell lines, suggesting potential applications in the development of anticancer agents (Stolarczyk et al., 2018).
Nonlinear Optical Properties
Another study focused on the synthesis and characterization of a nonlinear optical organic crystal related to the pyrimidine family. The study explored its structure, vibrational wavenumbers, and nonlinear optical response, indicating potential applications in optical materials and devices (Dhandapani et al., 2017).
Polyimides with Trifluoromethyl Groups
Research on polyimides containing trifluoromethyl groups has demonstrated the synthesis of unsymmetrical and symmetrical diamine monomers leading to polyimides with good solubility and high thermal stability. Such materials could be used in high-performance polymers for various industrial applications (Kim et al., 2013).
Insecticidal Applications
The sulfoximines, including sulfoxaflor, represent a new class of insecticides with efficacy against sap-feeding insects, including those resistant to other classes of insecticides. The mode of action involves agonism at insect nicotinic acetylcholine receptors, suggesting potential agricultural applications (Sparks et al., 2013).
High Refractive Index Polyimides
Studies on transparent aromatic polyimides derived from thiophenyl-substituted benzidines have shown the potential for creating materials with high refractive indices and small birefringences, suitable for optoelectronic applications (Tapaswi et al., 2015).
Safety And Hazards
This would involve looking at the compound’s toxicity, its potential for causing an allergic reaction, and its environmental impact.
Orientations Futures
This would involve a discussion of what further research needs to be done. It could include suggestions for improving the compound’s synthesis, for finding new uses for the compound, or for improving our understanding of its mechanism of action.
Please note that this is a general guide, and the specifics could vary depending on the nature of the compound and the context in which it is being studied. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a professional chemist.
Propriétés
IUPAC Name |
4-(3,4-dichlorophenyl)sulfanyl-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3S/c1-2-19-12-20-10(13(16,17)18)6-11(21-12)22-7-3-4-8(14)9(15)5-7/h3-6H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBZVHYCQSPHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)SC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

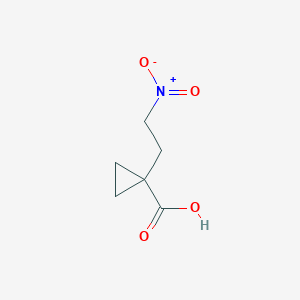
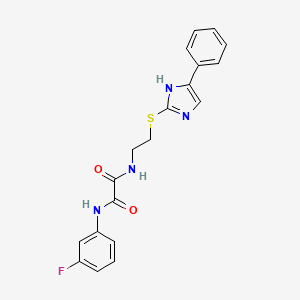
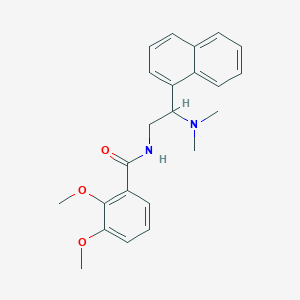
![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)
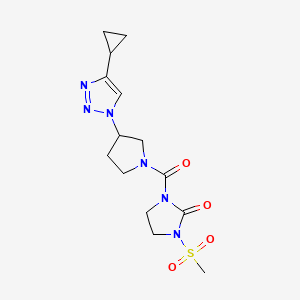
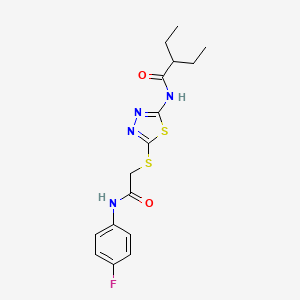
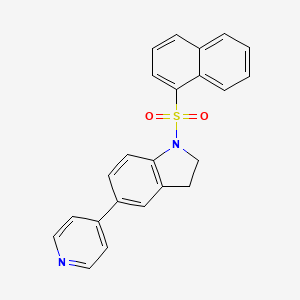
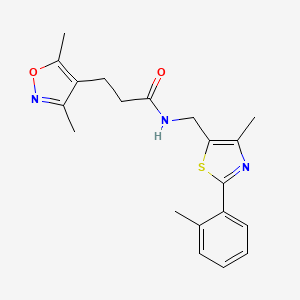
![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)


